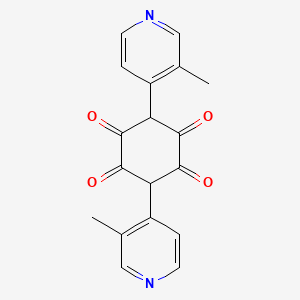![molecular formula C26H22ClN3OS B12618005 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound that features a unique combination of phenothiazine and imidazole moieties.
Preparation Methods
The synthesis of 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) .
Chemical Reactions Analysis
1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant biological activity, including antimicrobial and antifungal properties.
Medicine: It has shown promise as an anticancer and antioxidant agent, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress in cancer cells, further contributing to its anticancer activity .
Comparison with Similar Compounds
1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium can be compared with other phenothiazine and imidazole derivatives:
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their biological activities and applications.
Imidazole Derivatives:
Properties
Molecular Formula |
C26H22ClN3OS |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-(3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C26H22N3OS.ClH/c30-26(29-20-11-4-6-13-23(20)31-24-14-7-5-12-21(24)29)18-27-17-22(19-9-2-1-3-10-19)28-16-8-15-25(27)28;/h1-7,9-14,17H,8,15-16,18H2;1H/q+1;/p-1 |
InChI Key |
XJKPHNKCPBLLBV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC=CC=C3)CC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


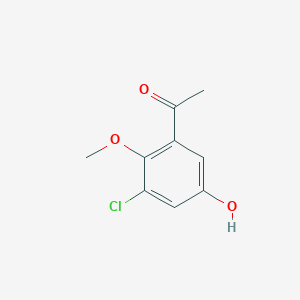
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
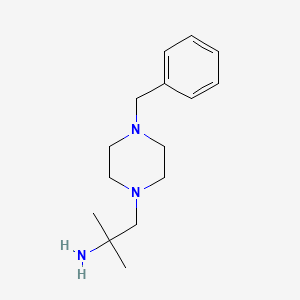
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
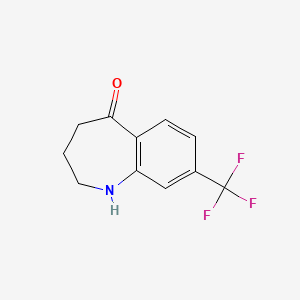

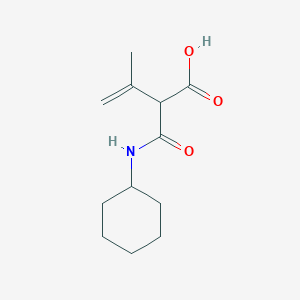
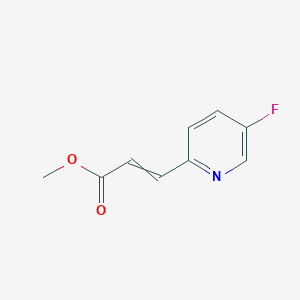
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)

![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
